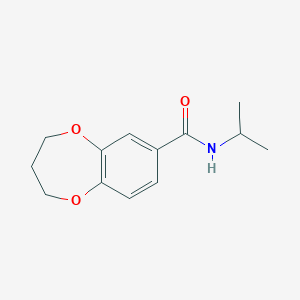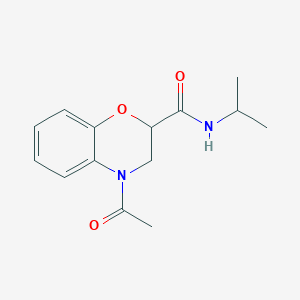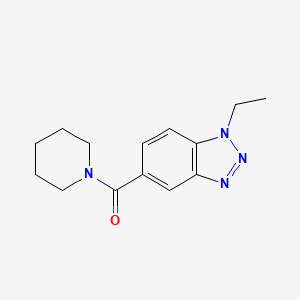
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 is known to bind to the cannabinoid receptors in the brain, producing effects similar to those of THC, the main psychoactive component of marijuana.
Mecanismo De Acción
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone acts by binding to the cannabinoid receptors in the brain, specifically the CB1 receptor. This leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways is responsible for the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone are similar to those of THC. It produces a range of effects, including sedation, hypothermia, analgesia, and alterations in mood and perception. It has also been shown to affect heart rate and blood pressure, although the exact mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of synthetic cannabinoids on the brain and behavior. However, there are also several limitations to its use. One major limitation is its potential for abuse, which can complicate its use in animal studies. Additionally, its effects on the brain are complex and not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for further research on the mechanisms underlying the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which could lead to the development of new treatments for conditions such as pain and anxiety.
Conclusion:
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It acts by binding to the cannabinoid receptors in the brain, producing effects similar to those of THC. (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. While it has several advantages as a research tool, there are also several limitations to its use. There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, including the development of new synthetic cannabinoids with improved safety profiles and the study of the long-term effects of synthetic cannabinoids on the brain and behavior.
Métodos De Síntesis
The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-2-thiophen-3-yl-propanoic acid with morpholine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. In animal studies, (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been shown to produce behavioral effects similar to those of THC, including sedation, hypothermia, and analgesia. It has also been shown to produce rewarding effects in rodents, indicating its potential for abuse.
Propiedades
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-11-4-2-3-5-12(11)18-13(10)14(16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGYDCKSCOLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)




![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)


![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)
![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)

![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)